molecular formula C9H18N2O B015984 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide CAS No. 702-96-5

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

Cat. No.: B015984
CAS No.: 702-96-5
M. Wt: 170.25 g/mol
InChI Key: POAGFQOGFRYOFM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide (2,2,5,5-Tetramethylpyrrolidine-3-carboxamide) is a carboxamide of hydrogenated pyrrole derivative. Its synthesis by the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide has been reported. The antiarrhythmic activity of some of the derivatives of this compound has been evaluated.
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide, a pyrrolidine derivative, is a cyclic (five-membered ring) secondary amine having four carbon atoms and one nitrogen atom. Various physical properties (freezing point, boiling point, density and refractive index) of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamidehave been reported.

Scientific Research Applications

  • Biophysical and Biomedical Research : 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical derivative, is used as molecular probes and labels in biophysical and biomedical research applications (Dobrynin et al., 2021).

  • Pharmaceuticals : Certain derivatives, such as 2,2,5,5-Tetramethyl-3-pyrrolidine-3-carboxamides, have been identified as new antiarrhythmic agents, showing higher activity and a better chemotherapeutic index than quinidine (Hankovszky et al., 1986).

  • Magnetic Resonance Imaging (MRI) : Compounds like 2,2,5,5-tetramethylpyrroline-1-oxyl-3-carboxamide have shown antioxidant potential and promise for application in biomedical studies using MRI (Yushkova et al., 2013).

  • Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides can lead to enantioselective biotransformations, useful in organic synthesis (Chen et al., 2012).

  • Spin Labeling in Research : Derivatives like 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-maleimide are used as spin labels in scientific research, crucial in studying molecular dynamics and structure (Barratt et al., 1971).

  • Anticancer Research : Some derivatives, for example, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide, have shown cytotoxic effects on certain cancer cell lines, highlighting their potential in anticancer research (Butler et al., 2013).

  • Antimicrobial Properties : Novel pyrrolidine derivatives synthesized through methods like microwave-assisted synthesis have been found to possess antimicrobial properties (Sreekanth & Jha, 2020).

Properties

IUPAC Name

2,2,5,5-tetramethylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAGFQOGFRYOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883556
Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-96-5
Record name 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 2,2,5,5-tetramethylpyrrolidine-3-carboxamide
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Synthesis routes and methods

Procedure details

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine (II, 30 gm) was added slowly, with stirring, to ammonium hydroxide (500 mL). When the solid is dissolved, potassium hydroxide is added, which results in the precipitation of (III). After filtering the solid, additional potassium hydroxide is added to the remaining solution until the precipitation of more material no longer is observed. The precipitates are combined, dried and recrystallized from benzene, giving a white solid (III, 10 gm, 68%) mp 176°-178° C. (lit ref. [1, except pg. 204] mp 180°-181° C). Both I.R. and NMR confirm the structure of (III).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences observed between racemic and enantiopure forms of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl?

A1: Research using Electron Spin Resonance (ESR) spectroscopy has revealed distinct spectral differences between solid-state samples of racemic and enantiopure this compound-1-oxyl crystals []. This suggests that the spatial arrangement of molecules within the crystal lattice significantly influences the observed spectroscopic properties, highlighting the importance of chirality in this compound.

Q2: Are there any known analytical techniques used to characterize this compound-1-oxyl?

A3: Yes, Electron Spin Resonance (ESR) spectroscopy has been successfully employed to differentiate between racemic and enantiopure forms of this compound-1-oxyl in the solid state []. This technique provides valuable insights into the molecular environment and interactions within the crystal structures.

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